HM30181AK is a novel compound currently under investigation for its potential applications in various therapeutic areas. It has garnered attention due to its unique properties and mechanisms of action, which differentiate it from other compounds in its class. The compound is classified as a small molecule with specific interactions at the molecular level, making it a candidate for further research and development.
HM30181AK was developed through collaborative efforts in pharmaceutical research, with contributions from various academic and industrial institutions. The compound's synthesis and characterization have been documented in scientific literature, showcasing its potential therapeutic benefits.
In terms of classification, HM30181AK falls under the category of synthetic organic compounds. Its specific classification may include subcategories based on its pharmacological activity and chemical structure, which are crucial for understanding its interactions within biological systems.
The synthesis of HM30181AK involves several steps, typically starting from readily available precursors. The methods employed can include:
The synthetic route often requires careful monitoring of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize the compound at each stage of synthesis.
HM30181AK exhibits a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's three-dimensional conformation can be elucidated using techniques like X-ray crystallography or computational modeling.
Key data regarding the molecular structure typically includes:
HM30181AK can participate in various chemical reactions, which may include:
The kinetics and thermodynamics of these reactions are critical for understanding the stability and reactivity of HM30181AK. Reaction conditions such as pH, temperature, and solvent type can significantly influence the outcome.
The mechanism of action of HM30181AK involves specific interactions with biological targets, such as enzymes or receptors. These interactions can modulate physiological pathways, leading to therapeutic effects.
Research studies may provide data on:
The physical properties of HM30181AK include:
Chemical properties encompass:
HM30181AK has potential applications across various scientific fields, particularly in drug discovery and development. Its unique properties make it suitable for:
HM30181AK is a potent third-generation inhibitor targeting ATP-binding cassette (ABC) transporters, which utilize ATP hydrolysis to actively efflux xenobiotics from cells. These transporters significantly limit the bioavailability of many therapeutics, particularly anticancer agents. HM30181AK exerts its effects by binding specifically to the nucleotide-binding domains (NBDs) of ABC transporters, competitively inhibiting ATP hydrolysis and disrupting the conformational changes necessary for substrate translocation [1] [6] [10]. Unlike earlier inhibitors (e.g., verapamil or cyclosporin A), HM30181AK achieves sub-nanomolar inhibitory concentrations. In in vitro ATPase assays using MDR1-enriched vesicles, HM30181AK demonstrated an IC₅₀ of 0.63 nM—markedly lower than inhibitors like cyclosporin A (IC₅₀ >100 nM) or tariquidar (XR9576; IC₅₀ ~5 nM) [1] [3].
Table 1: Comparative Potency of HM30181AK Against Key ABC Transporters
Transporter | Subfamily | IC₅₀ (nM) | Substrate Example | Selectivity vs. HM30181AK |
---|---|---|---|---|
ABCB1 (P-gp) | B | 0.63 | Paclitaxel, Digoxin | Primary Target |
ABCG2 (BCRP) | G | >10,000* | Topotecan | Partial inhibition at high doses |
ABCC1 (MRP1) | C | >10,000 | Vinblastine | No inhibition |
ABCC2 (MRP2) | C | >10,000 | Methotrexate | No inhibition |
*Partial inhibition observed only at concentrations exceeding 10 μM [1] [3].
This specificity minimizes off-target effects on critical hepatic or renal transporters, reducing the risk of unintended drug-drug interactions [6] [10].
HM30181AK shows exceptional selectivity for P-glycoprotein (P-gp/ABCB1), a 170-kDa efflux pump overexpressed in multidrug-resistant (MDR) tumors and intestinal epithelial cells. It binds P-gp with high affinity, blocking substrate translocation without requiring metabolic activation [1] [4]. In MDCK cell monolayers—a model for intestinal permeability—HM30181AK inhibited paclitaxel efflux with an IC₅₀ of 35.4 nM, restoring intracellular drug accumulation [1] [3].
In xenograft models of drug-resistant cancers, co-administration of HM30181AK with paclitaxel achieved tumor regression comparable to intravenous paclitaxel alone. This reversal of MDR occurs through two mechanisms:
The primary clinical application of HM30181AK is enhancing oral bioavailability of P-gp substrate drugs (e.g., paclitaxel) by suppressing intestinal efflux. In rats, co-administration (10 mg/kg) increased paclitaxel bioavailability from 3.4% to 41.3%—a 12-fold enhancement [1] [3]. This occurs through localized action: HM30181AK is minimally absorbed systemically, concentrating its inhibitory effects on intestinal P-gp [2] [10]. Key mechanisms include:
Table 2: Impact of HM30181AK on Oral Drug Pharmacokinetics
Drug | Model System | Bioavailability Without HM30181AK | With HM30181AK | Fold Increase |
---|---|---|---|---|
Paclitaxel | Rat | 3.4% | 41.3% | 12.1x |
Paclitaxel* | Mouse Orthotopic Brain Tumor | Low CNS penetration | Therapeutic CNS levels | Not quantified |
Loperamide | Human Clinical | <5% | Not reported | >2x (efficacy) |
*With intravenous cyclodextrin-HM30181AK formulation [4] [7].
Advanced formulations like cyclodextrin-based solid dispersions further optimize intestinal P-gp inhibition while maintaining solubility. In orthotopic brain tumor models, intravenous cyclodextrin-HM30181AK (10 mg/kg) with paclitaxel significantly enhanced drug delivery across the blood-brain barrier—demonstrating utility beyond oral administration [4] [10].
Table 3: Standardized Nomenclature for HM30181AK
Nomenclature Type | Name(s) |
---|---|
Chemical Name | N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide |
IUPAC Name | 4-Oxo-4H-chromene-2-carboxylic acid (2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl)-phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl)-amide |
Synonyms | HM30181A, HM30181, Encequidar (USAN), HM30181AK-US, P-Glycoprotein Inhibitor HM30181AK |
Research Codes | HM30181AK, HM-30181 |
Molecular Formula | C₃₈H₃₆N₆O₇ |
CAS Registry Number | Not publicly disclosed |
UNII | K4I4I996O4 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0